3,7,12-Triketocholansaure
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,12-Triketocholansaure typically involves the oxidation of cholic acid. One method includes the use of 3,7,12-trimethoxy steroid valeric acid and potassium sulfate solution. The reaction is controlled by temperature and cerium nitrate powder is added in batches. The reaction continues with the addition of isopropyl myristate solution, followed by precipitation of the product, which is then washed and recrystallized .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,7,12-Triketocholansaure undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical synthesis or as intermediates in pharmaceutical applications.
Scientific Research Applications
3,7,12-Triketocholansaure has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in bile acid metabolism and its effects on the gastrointestinal system.
Medicine: It is used in the development of drugs that regulate bile secretion and improve digestion.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 3,7,12-Triketocholansaure involves its interaction with molecular targets in the gastrointestinal system. It promotes bile secretion and increases the water content in bile, which aids in digestion and prevents infections in the biliary tract . The compound acts on specific receptors and pathways involved in bile acid metabolism, leading to its therapeutic effects.
Comparison with Similar Compounds
Cholic Acid: The parent compound of 3,7,12-Triketocholansaure, with hydroxyl groups instead of oxo groups.
Deoxycholic Acid: A bile acid with two hydroxyl groups at positions 3 and 12.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.
Uniqueness: this compound is unique due to the presence of three oxo groups, which significantly alter its chemical properties and biological activity compared to other bile acids. This structural difference makes it a valuable compound for specific therapeutic applications and research studies.
Properties
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14?,16-,17+,18+,22+,23+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPGWPVLFPUSM-MJJVKYPHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)CC4[C@@]3(CCC(=O)C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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